molecular formula C22H25ClN4O2 B2529826 4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941902-28-9

4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No. B2529826
CAS RN: 941902-28-9
M. Wt: 412.92
InChI Key: WLCSRWLBISUXDP-UHFFFAOYSA-N
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Description

The compound "4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known for their affinity and selectivity towards dopamine receptor subtypes. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperazine ring, chlorophenyl group, methoxy group, and carboxamide linkage are recurrent in the described molecules. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications in treating disorders related to the dopaminergic system.

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents on the piperazine ring and the aryl group. For instance, in the first paper, the authors describe the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, which share a similar piperazine and carboxamide moiety with the compound . The synthesis typically involves multiple steps, including the formation of the piperazine ring, attachment of the aryl group, and subsequent linkage to the carboxamide group. The precise synthetic route for the compound would likely follow a similar methodology, with variations to accommodate the specific substituents.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is a common scaffold in pharmacologically active molecules. The presence of a chlorophenyl group suggests potential interactions with aromatic amino acids within receptor binding sites, while the methoxyethyl group could influence the molecule's lipophilicity and membrane permeability. The carboxamide linkage is critical for maintaining selectivity and affinity towards certain dopamine receptor subtypes, as indicated by the dramatic reduction in D3 receptor binding affinity when this group is modified .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The piperazine ring can undergo reactions typical of secondary amines, such as alkylation or acylation. The carboxamide group is less reactive but can be involved in the formation of hydrogen bonds, which is crucial for receptor binding. The chlorophenyl group might undergo nucleophilic aromatic substitution, especially under metabolic conditions in vivo. The methoxy group is generally stable but could be subject to demethylation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxyethyl group suggests increased lipophilicity compared to compounds lacking this substituent, which could affect its ability to cross biological membranes. The chlorophenyl and piperazine groups contribute to the molecule's overall polarity and could impact its solubility in aqueous and organic solvents. The carboxamide linkage is likely to contribute to the molecule's melting point and boiling point due to the potential for hydrogen bonding. The binding affinity and selectivity for dopamine receptors, as seen in related compounds, suggest that the compound would have a significant interaction with the D3 and D4 receptor subtypes, with the potential for high selectivity based on the specific configuration of substituents .

Scientific Research Applications

Arylpiperazine Derivatives and Metabolism

  • Arylpiperazine derivatives have clinical applications, primarily in treating depression, psychosis, or anxiety. The metabolic pathways involve extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which distribute extensively in tissues, including the brain. These metabolites have a variety of serotonin receptor-related effects, and their formation plays a role in the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

  • Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a wide range of drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resulting molecules, indicating the importance of structural modifications in enhancing pharmacological activities (Rathi et al., 2016).

Drug Design and Molecular Pharmacology

  • The structure-activity relationship (SAR) and the pharmacological profile of piperazine-based molecules have been extensively studied, highlighting the importance of specific structural features for the therapeutic efficacy and selectivity of these compounds. This research underscores the potential for designing new molecules with optimized pharmacokinetic and pharmacodynamic properties for various diseases (Girase et al., 2020).

Environmental Applications of Piperazine Derivatives

  • Piperazine-based nanofiltration membranes have emerged as a significant innovation in environmental applications, such as water treatment and purification. These membranes feature a crumpled polyamide layer, offering improvements in water permeance, selectivity, and antifouling performance, demonstrating the versatility of piperazine compounds beyond pharmaceuticals (Shao et al., 2022).

properties

IUPAC Name

4-(3-chlorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-29-14-13-27-16-20(19-7-2-3-8-21(19)27)24-22(28)26-11-9-25(10-12-26)18-6-4-5-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCSRWLBISUXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

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